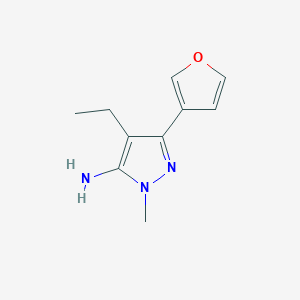

4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17512538

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3O |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 4-ethyl-5-(furan-3-yl)-2-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C10H13N3O/c1-3-8-9(7-4-5-14-6-7)12-13(2)10(8)11/h4-6H,3,11H2,1-2H3 |

| Standard InChI Key | UKRKKXWKPSKGHR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N(N=C1C2=COC=C2)C)N |

Introduction

4-Ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that combines a pyrazole ring with a furan substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by both the pyrazole and furan moieties. The presence of these structures suggests significant biological activity, making it an intriguing subject for research in pharmacology and material science.

Synthesis Methods

The synthesis of 4-Ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step procedures that can include cyclization reactions. A common method for synthesizing pyrazole derivatives includes the condensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. The Paal-Knorr synthesis can be adapted to include subsequent reactions that introduce the pyrazole structure through hydrazine derivatives.

Biological Activities and Potential Applications

4-Ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine exhibits potential biological activities that make it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may possess antimicrobial and anticancer properties. The compound may inhibit certain enzymes that play roles in cancer cell proliferation or exhibit antimicrobial activity through modulation of cellular pathways. Detailed studies are needed to elucidate the precise molecular interactions and pathways involved in its biological effects.

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic properties. |

| Biological Research | Shows promise as a bioactive molecule, particularly in studies focused on antimicrobial and anticancer activities. |

| Material Science | May be utilized in the development of new materials, including conductive polymers and organic semiconductors due to its unique structural characteristics. |

Chemical Reactions

4-Ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo several types of chemical reactions:

-

Oxidation: The furan ring may be oxidized to yield furanones when treated with oxidizing agents like hydrogen peroxide.

-

Reduction: The compound can be reduced using sodium borohydride to form dihydrofuran derivatives.

-

Substitution: The pyrazole ring can participate in nucleophilic substitution reactions with halogens or electrophiles.

These transformations are typically conducted under controlled laboratory conditions to ensure high yields and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume